

# Spectroscopic Profile of 1,2-Bis(phenylsulfonyl)ethane: A Technical Guide

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## Compound of Interest

Compound Name: **1,2-Bis(phenylsulfonyl)ethane**

Cat. No.: **B1202566**

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1,2-Bis(phenylsulfonyl)ethane**, a molecule of interest in various chemical research domains. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols. The information is structured to be a practical resource for identification, characterization, and quality control purposes.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **1,2-Bis(phenylsulfonyl)ethane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **1,2-Bis(phenylsulfonyl)ethane**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.95 - 7.92	Multiplet	4H	Aromatic (ortho- protons)
7.72 - 7.67	Multiplet	2H	Aromatic (para- protons)
7.63 - 7.58	Multiplet	4H	Aromatic (meta- protons)
3.63	Singlet	4H	Ethane bridge (-CH <sub>2</sub> - CH <sub>2</sub> -)

Solvent: Polysol; Reference: Tetramethylsilane (TMS)

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **1,2-Bis(phenylsulfonyl)ethane**

Chemical Shift ( $\delta$ ) ppm	Assignment
138.4	Aromatic (ipso-carbon)
134.3	Aromatic (para-carbon)
129.4	Aromatic (meta-carbon)
128.2	Aromatic (ortho-carbon)
55.2	Ethane bridge (-CH <sub>2</sub> -CH <sub>2</sub> -)

Solvent: Polysol; Reference: Tetramethylsilane (TMS)

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of **1,2-Bis(phenylsulfonyl)ethane**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3064	Medium	Aromatic C-H stretch
2925	Weak	Aliphatic C-H stretch
1447	Strong	Aromatic C=C stretch
1325, 1148	Strong	S=O stretch (sulfonyl group)
750, 688	Strong	C-H out-of-plane bend

Sample Preparation: KBr Pellet

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **1,2-Bis(phenylsulfonyl)ethane**

m/z	Relative Intensity (%)	Assignment
310	5	[M] <sup>+</sup> (Molecular Ion)
141	100	[C <sub>6</sub> H <sub>5</sub> SO <sub>2</sub> ] <sup>+</sup>
77	60	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

A solution of **1,2-Bis(phenylsulfonyl)ethane** was prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent, such as Polysol, in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard. Both <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker AC-300 spectrometer. For the <sup>1</sup>H NMR spectrum, a standard pulse sequence was used with a sufficient number of scans to obtain a

good signal-to-noise ratio. For the  $^{13}\text{C}$  NMR spectrum, a proton-decoupled pulse sequence was employed to simplify the spectrum to single peaks for each unique carbon atom.

## Infrared (IR) Spectroscopy

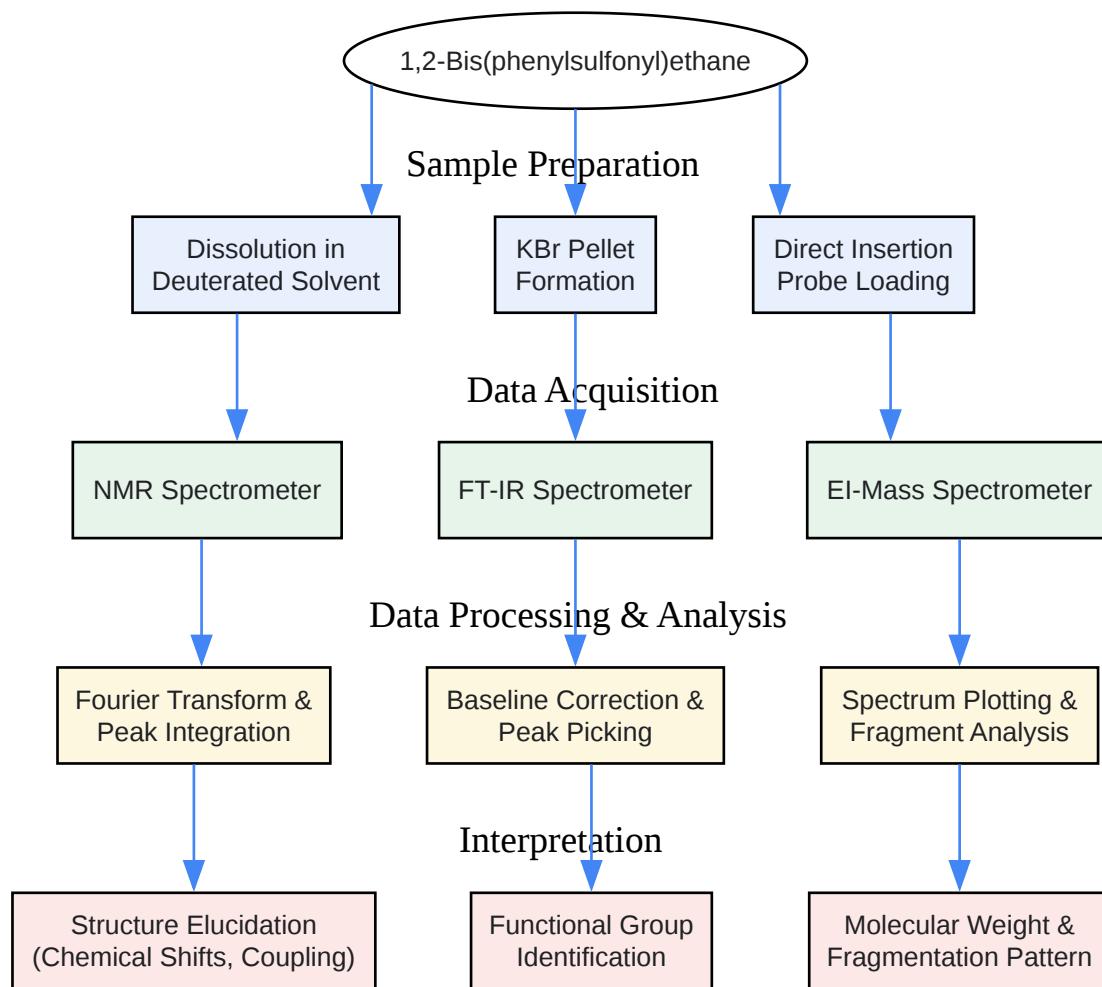
The IR spectrum was obtained using the KBr pellet method. A small amount of **1,2-Bis(phenylsulfonyl)ethane** (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer, and the spectrum was recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. A small amount of the solid **1,2-Bis(phenylsulfonyl)ethane** was introduced into the ion source via a direct insertion probe. The sample was vaporized by heating, and the resulting gas-phase molecules were bombarded with a beam of high-energy electrons (typically 70 eV). This caused ionization and fragmentation of the molecules. The resulting ions were then accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer, and their relative abundances were detected.

## Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the chemical structure with its mass spectrometry fragmentation.

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